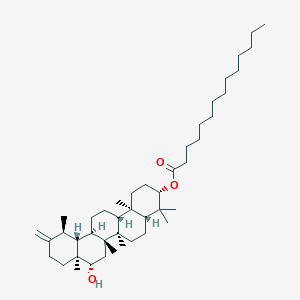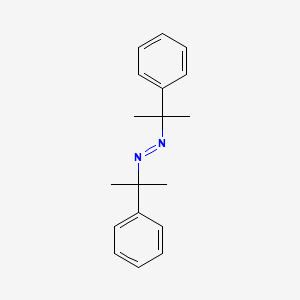
Propane, 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C3Br4F4. This compound is characterized by the presence of both bromine and fluorine atoms, making it a unique and interesting subject for chemical research. It is used primarily in experimental and research settings due to its specific properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane typically involves halogenation reactions. One common method is the bromination of 1,2,2,3-tetrafluoropropane under controlled conditions. The reaction is carried out in the presence of a bromine source, such as bromine gas (Br2), and a catalyst to facilitate the substitution of hydrogen atoms with bromine atoms. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products, although this is less common due to the stability of the bromine and fluorine atoms.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium hydroxide (NaOH) for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenated hydrocarbons.
Biology: The compound’s interactions with biological molecules are studied to understand the effects of halogenation on biological activity.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated structures.
Industry: It is used in the development of flame retardants and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane exerts its effects involves interactions with molecular targets through halogen bonding. The bromine and fluorine atoms can form strong interactions with electron-rich sites on other molecules, influencing their reactivity and stability. These interactions are crucial in both chemical reactions and biological systems, where the compound can affect enzyme activity and other molecular processes.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane can be compared with other halogenated hydrocarbons such as:
1,1,2,2-Tetrabromoethane: Similar in having multiple bromine atoms but lacks fluorine atoms, making it less versatile in certain reactions.
1,2,2,3-Tetrabromopropane: Another brominated compound but with a different arrangement of bromine atoms, leading to different reactivity and applications.
1,1,2,2-Tetrabromoethane: Used in similar industrial applications but has different physical and chemical properties due to its structure.
The uniqueness of 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane lies in its combination of bromine and fluorine atoms, which provides distinct reactivity and stability compared to other halogenated compounds.
Eigenschaften
CAS-Nummer |
36567-29-0 |
|---|---|
Molekularformel |
C3Br4F4 |
Molekulargewicht |
431.64 g/mol |
IUPAC-Name |
1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane |
InChI |
InChI=1S/C3Br4F4/c4-2(5,10)1(8,9)3(6,7)11 |
InChI-Schlüssel |
UFNADSRPYOEKAI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(Br)Br)(C(F)(Br)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)



![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)

![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)


![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)
